Cas no 210417-30-4 (2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one)

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one 化学的及び物理的性質
名前と識別子
-
- 2-(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)-1,2,4,5,6,7-HEXAHYDRO-3H-INDAZOL-3-ONE
- 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one
-
- インチ: 1S/C17H16N4O2/c22-15-10-14(11-6-2-1-3-7-11)18-17(19-15)21-16(23)12-8-4-5-9-13(12)20-21/h1-3,6-7,10,20H,4-5,8-9H2,(H,18,19,22)
- InChIKey: OOUVWNHMMDXNIM-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(CCCC2)C(=O)N1C1NC(=O)C=C(C2=CC=CC=C2)N=1
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 8W-0235-10G |
2-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one |
210417-30-4 | >90% | 10g |
£5,775.00 | 2023-04-04 | |
Key Organics Ltd | 8W-0235-5G |
2-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one |
210417-30-4 | >90% | 5g |
£3,080.00 | 2023-04-04 | |
Key Organics Ltd | 8W-0235-5MG |
2-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one |
210417-30-4 | >90% | 5mg |
£46.00 | 2023-04-04 | |
Key Organics Ltd | 8W-0235-10MG |
2-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one |
210417-30-4 | >90% | 10mg |
£63.00 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616975-5mg |
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one |
210417-30-4 | 98% | 5mg |
¥529 | 2023-04-08 | |
Key Organics Ltd | 8W-0235-1MG |
2-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one |
210417-30-4 | >90% | 1mg |
£37.00 | 2023-04-04 | |
A2B Chem LLC | AI85011-1g |
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one |
210417-30-4 | >90% | 1g |
$1295.00 | 2024-04-20 | |
Key Organics Ltd | 8W-0235-0.5G |
2-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one |
210417-30-4 | >90% | 0.5 g |
£385.00 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616975-10mg |
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one |
210417-30-4 | 98% | 10mg |
¥862 | 2023-04-08 | |
A2B Chem LLC | AI85011-500mg |
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one |
210417-30-4 | >90% | 500mg |
$720.00 | 2024-04-20 |
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one 関連文献
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-oneに関する追加情報
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one: A Comprehensive Overview
The compound with CAS No. 210417-30-4, commonly referred to as 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a complex heterocyclic compound that combines a pyrimidine ring system with an indazole moiety. Its unique structure makes it a promising candidate for various applications in drug discovery and material science.
Key structural features of this compound include the presence of a 1,6-dihydropyrimidine ring fused with an indazole system. The oxo group at position 6 of the pyrimidine ring introduces additional functional complexity. Recent studies have highlighted the potential of this compound as a bioactive agent, particularly in the context of its ability to modulate enzyme activity and interact with cellular signaling pathways.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using multi-component reactions and catalytic methodologies. Researchers have explored its synthetic versatility, demonstrating its utility as an intermediate in the construction of more complex molecular frameworks. For instance, its ability to undergo nucleophilic aromatic substitution and Michael addition reactions has been extensively documented.
In terms of biological activity, this compound has shown potential as an anti-inflammatory and anti-proliferative agent. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases. Furthermore, preliminary results from in vivo studies suggest that it may possess anti-cancer properties by targeting specific oncogenic pathways.
The pharmacokinetic profile of this compound has also been investigated. Preclinical data indicate that it exhibits moderate solubility and permeability, which are critical factors for its potential use as an orally administered drug. However, further studies are required to optimize its bioavailability and reduce potential toxicity.
From a materials science perspective, the unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as an electron acceptor has been explored in the context of organic photovoltaic devices (OPVs). Recent research has focused on enhancing its charge transport properties through structural modifications.
In conclusion, 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one represents a versatile platform for exploring new chemical entities with diverse biological and materials-based applications. Ongoing research continues to uncover novel aspects of its structure-function relationship and pave the way for its translation into practical uses across multiple disciplines.
210417-30-4 (2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one) 関連製品
- 851618-90-1(3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio)-)
- 1396791-38-0(N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1710302-47-8(5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine)
- 2171437-96-8(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid)
- 1903023-44-8(1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane)
- 2138076-95-4(3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid)
- 1513469-13-0((4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine)
- 52583-26-3(3-O-Methyl-L-DOPA 4-Glucuronide)
- 852440-95-0(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide)
- 868966-48-7(N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)



